

# In-Depth Technical Guide: Amino-PEG9-acid (CAS: 1191079-83-0)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Amino-PEG9-acid |           |
| Cat. No.:            | B605474         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Amino-PEG9-acid**, a heterobifunctional linker critical in the development of advanced therapeutics. We will delve into its chemical properties, its significant role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), and provide a detailed experimental protocol for its application.

### **Core Concepts: Introduction to Amino-PEG9-acid**

Amino-PEG9-acid, with the CAS number 1191079-83-0, is a high-purity polyethylene glycol (PEG) derivative.[1][2][3] It is characterized by a terminal primary amine group (-NH2) and a terminal carboxylic acid group (-COOH), separated by a nine-unit ethylene glycol chain. This structure imparts valuable properties for bioconjugation, most notably its hydrophilicity, which enhances the solubility and pharmacokinetic profiles of the resulting conjugates.[4][5]

The bifunctional nature of **Amino-PEG9-acid** allows for the sequential or orthogonal conjugation of two different molecules. The primary amine can readily react with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. Conversely, the carboxylic acid can be activated to react with primary amines on a target molecule. This versatility makes it an ideal linker for constructing complex molecular architectures like PROTACs and ADCs.



## Data Presentation: Chemical and Physical Properties

The following table summarizes the key quantitative data for **Amino-PEG9-acid**.

| Property          | Value                                      | Reference |
|-------------------|--------------------------------------------|-----------|
| CAS Number        | 1191079-83-0                               |           |
| Molecular Formula | C21H43NO11                                 |           |
| Molecular Weight  | 485.57 g/mol                               | _         |
| Purity            | Typically ≥95%                             | _         |
| Appearance        | White to off-white solid or viscous oil    | _         |
| Solubility        | Soluble in water and most organic solvents | -         |

## **Key Applications in Drug Development**

**Amino-PEG9-acid** has emerged as a valuable tool in the field of targeted therapies, primarily in the construction of:

- Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules
  that induce the degradation of specific target proteins. They consist of a ligand for the target
  protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's length and
  composition are critical for the formation of a stable ternary complex (Target ProteinPROTAC-E3 Ligase), which leads to the ubiquitination and subsequent proteasomal
  degradation of the target protein. The hydrophilicity and flexibility of the Amino-PEG9-acid
  linker are advantageous in this context.
- Antibody-Drug Conjugates (ADCs): ADCs are targeted cancer therapies that consist of a
  monoclonal antibody conjugated to a cytotoxic payload via a linker. The antibody directs the
  ADC to tumor cells expressing a specific antigen. Upon internalization, the linker is cleaved,



releasing the payload and inducing cell death. The PEG component of the linker can improve the solubility and stability of the ADC.

## Experimental Protocols: Synthesis of a BRD9 Degrader

The following is a detailed experimental protocol for the synthesis of a Bromodomain-containing protein 9 (BRD9) degrader, adapted from patent literature, demonstrating the application of **Amino-PEG9-acid**.

Objective: To synthesize a PROTAC (Compound 3) by coupling a BRD9 inhibitor (Compound 1) with an E3 ligase ligand (Pomalidomide derivative) via the **Amino-PEG9-acid** linker (Intermediate 2).

#### Materials:

- Compound 1 (BRD9 inhibitor with a carboxylic acid functional group)
- Amino-PEG9-acid (CAS: 1191079-83-0)
- Pomalidomide-amine (or a suitable derivative)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- N-Hydroxysuccinimide (NHS)
- Triethylamine (TEA)
- Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

#### Procedure:

Step 1: Activation of the BRD9 Inhibitor (Compound 1)



- Dissolve Compound 1 (1 equivalent) in anhydrous DCM.
- Add NHS (1.1 equivalents) and DCC (1.1 equivalents) to the solution.
- Stir the reaction mixture at room temperature for 4 hours.
- Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the NHS ester.
- Filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Concentrate the filtrate under reduced pressure to obtain the crude NHS ester of Compound
   1.

#### Step 2: Coupling of Activated BRD9 Inhibitor with Amino-PEG9-acid

- Dissolve the crude NHS ester of Compound 1 in DMF.
- In a separate flask, dissolve Amino-PEG9-acid (1 equivalent) and TEA (2 equivalents) in DMF.
- Add the solution of the activated BRD9 inhibitor to the Amino-PEG9-acid solution dropwise.
- Stir the reaction mixture at room temperature overnight.
- Monitor the reaction by LC-MS for the formation of the intermediate product (Intermediate 2).
- Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude Intermediate 2 by flash column chromatography.

#### Step 3: Coupling of Intermediate 2 with Pomalidomide-amine



- Activate the carboxylic acid group of Intermediate 2 using a similar procedure as in Step 1 (reaction with DCC and NHS).
- Dissolve the resulting NHS ester of Intermediate 2 in DMF.
- In a separate flask, dissolve Pomalidomide-amine (1 equivalent) and TEA (2 equivalents) in DMF.
- Add the solution of the activated Intermediate 2 to the Pomalidomide-amine solution.
- Stir the reaction mixture at room temperature overnight.
- Monitor the reaction by LC-MS for the formation of the final PROTAC (Compound 3).
- Purify the final product by preparative HPLC to obtain the highly purified BRD9 degrader.

### **Mandatory Visualizations**

Diagram 1: Synthesis Workflow of a BRD9 PROTAC





Click to download full resolution via product page

Caption: Synthetic workflow for a BRD9 PROTAC using Amino-PEG9-acid.

Diagram 2: PROTAC Mechanism of Action





Click to download full resolution via product page

Caption: General mechanism of PROTAC-mediated protein degradation.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Amino-PEG9-acid (CAS: 1191079-83-0)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605474#amino-peg9-acid-cas-number]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com